

Technical Guide: [3-(Dimethylamino)phenyl]methanol

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Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **[3-(Dimethylamino)phenyl]methanol** (CAS No. 23501-93-1), a substituted benzyl alcohol derivative. The document details its chemical identity, physicochemical properties, and a detailed, two-step experimental protocol for its synthesis from 3-nitrobenzoic acid. Due to the limited publicly available data on its specific biological functions, this guide focuses on the foundational chemical and synthetic aspects of the compound. The information is intended to support researchers in chemical synthesis, materials science, and early-stage drug discovery.

Chemical Identity and Properties

The compound specified by the topic **[3-(Dimethylamino)phenyl]methanol** is systematically named (3-(Dimethylamino)phenyl)methanol according to IUPAC nomenclature. It is also commonly referred to as 3-(Dimethylamino)benzyl alcohol.

Quantitative Physicochemical Data

The key physicochemical properties of (3-(Dimethylamino)phenyl)methanol are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

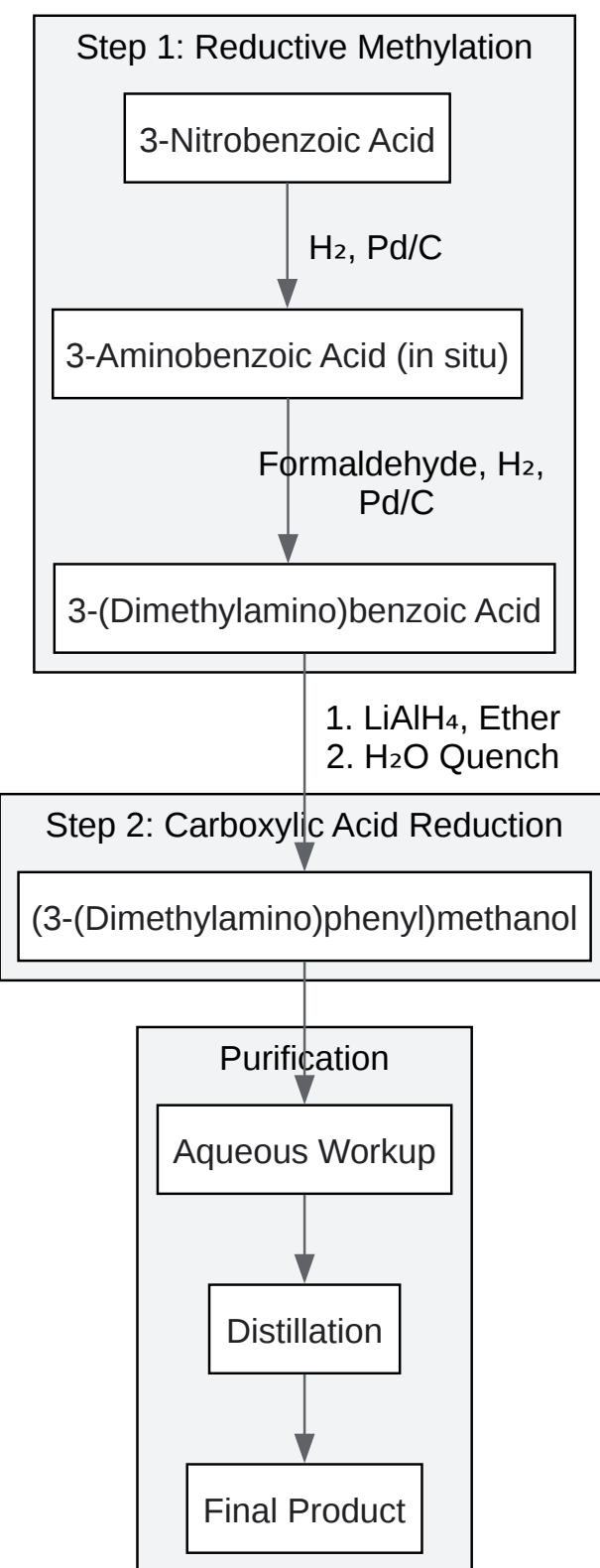
Property	Value	Source(s)
CAS Number	23501-93-1	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
Physical Form	Liquid (at 20°C)	[1]
Boiling Point	282-283 °C (lit.)	[1]
Density	1.056 g/mL (at 25°C, lit.)	[1]
Refractive Index	1.577 (lit.)	[1]
Purity Specification	≥98% (GC)	[1]
MDL Number	MFCD00017342	[1]

Synthesis and Experimental Protocols

(3-(Dimethylamino)phenyl)methanol can be synthesized via a two-step process starting from 3-nitrobenzoic acid. The first step involves the reductive methylation of 3-nitrobenzoic acid to form the key intermediate, 3-(dimethylamino)benzoic acid. The second step is the reduction of this carboxylic acid to the corresponding primary alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.



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Caption: Two-step synthesis of (3-(Dimethylamino)phenyl)methanol.

Step 1: Preparation of 3-(N,N-Dimethylamino)benzoic Acid

This protocol is adapted from patent literature describing the reductive methylation of 3-nitrobenzoic acid.[2][3]

Materials:

- 3-Nitrobenzoic acid
- Methanol
- Palladium on carbon catalyst (e.g., 3% Pd/C)
- Hydrogen gas (H₂)
- Formaldehyde solution (e.g., 37% in water or 50% in methanol)
- Pressurized reaction vessel (hydrogenator)

Procedure:

- Catalyst and Reactant Charging: In a suitable laboratory pressure reactor, charge a solution of 3-nitrobenzoic acid (1.0 molar equivalent) in methanol. The concentration should be sufficient to ensure all reactants and products remain dissolved at the reaction temperature (e.g., a 20-25% w/w solution).[3]
- First Hydrogenation (Reduction to Amine): Add the palladium-on-carbon catalyst to the solution. Pressurize the reactor with hydrogen gas (e.g., up to 40 psi).[3] Heat the reaction mixture to a controlled temperature (e.g., 55-60°C). The reaction is exothermic and should be monitored. Continue the reaction until the theoretical amount of hydrogen (3 molar equivalents) is consumed, indicating the complete reduction of the nitro group to an amine. [3]
- Second Hydrogenation (Reductive Methylation): After the initial reduction is complete, re-pressurize the reactor with hydrogen. Add a solution of formaldehyde (at least 2.0 molar equivalents) to the reaction mixture in a controlled and continuous manner over a period of

time (e.g., 2 hours). During the addition, maintain the reaction temperature (e.g., 50-70°C).[\[2\]](#) [\[3\]](#)

- Reaction Completion and Catalyst Removal: After the formaldehyde addition is complete, maintain the reaction at temperature under hydrogen pressure until hydrogen uptake ceases. Cool the reaction mixture and filter it to recover the catalyst.
- Isolation: The resulting solution contains 3-(dimethylamino)benzoic acid. The product can be isolated by concentrating the methanolic solution by distillation and cooling to precipitate the solid product, which is then collected by filtration, washed, and dried.[\[3\]](#)

Step 2: Reduction of 3-(Dimethylamino)benzoic Acid to (3-(Dimethylamino)phenyl)methanol

This is a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol using lithium aluminum hydride (LiAlH_4).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- 3-(Dimethylamino)benzoic acid (from Step 1)
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 10% Sulfuric acid or Sodium hydroxide solution
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place a suspension of LiAlH_4 (e.g., 1.25 molar equivalents) in anhydrous ether.[\[4\]](#)

- **Addition of Reactant:** Dissolve 3-(dimethylamino)benzoic acid (1.0 molar equivalent) in anhydrous ether and add this solution to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[4]
- **Reaction and Quenching:** After the addition is complete, continue stirring for an additional 15-30 minutes. Cool the flask in an ice-water bath. Cautiously add water dropwise to decompose the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas and must be performed with extreme care.
- **Workup:** Add 10% sulfuric acid or sodium hydroxide solution to the flask until a clear solution is obtained.[4] Transfer the contents to a separatory funnel.
- **Extraction and Isolation:** Separate the ether layer. Extract the aqueous layer with two additional portions of ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- **Purification:** The crude residue, (3-(dimethylamino)phenyl)methanol, can be purified by vacuum distillation to yield the final liquid product.[7]

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a lack of specific data on the biological activity, pharmacological profile, or signaling pathway involvement of (3-(Dimethylamino)phenyl)methanol. While the dimethylamino pharmacophore is present in numerous FDA-approved drugs with diverse clinical applications, this general observation cannot be extrapolated to predict the specific activity of this particular molecule.[8]

Studies on structurally related benzyl alcohols have explored their effects on various biological systems. For example, benzyl alcohol itself can modulate membrane fluidity and inhibit certain enzyme and transport activities.[9][10] However, there are no specific studies linking (3-(Dimethylamino)phenyl)methanol to any signaling cascade or therapeutic target.

Professionals in drug development should consider this compound a novel chemical entity. Any investigation into its potential biological effects would require initial screening and *de novo* characterization.

Conclusion

(3-(Dimethylamino)phenyl)methanol is a well-characterized organic compound with established physical properties. Its synthesis is achievable through a robust two-step process involving reductive methylation followed by carboxylic acid reduction. This guide provides detailed protocols to facilitate its preparation in a laboratory setting. Currently, there is no documented evidence of its specific biological activity or its role in any signaling pathways, presenting an opportunity for novel exploratory research in medicinal chemistry and pharmacology.

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References

- 1. 23501-93-1 (3-(Dimethylamino)phenyl)methanol AKSci 1578AB [aksci.com]
- 2. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]
- 3. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic Acid Reaction with LiAlH4: Product Explained [prepp.in]
- 6. homework.study.com [homework.study.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
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